
1,2-Diethynyl-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethynyl-3-fluorobenzene is an organic compound with the molecular formula C10H5F. It is a derivative of benzene, where two ethynyl groups and one fluorine atom are substituted at the 1, 2, and 3 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethynyl-3-fluorobenzene can be synthesized through various methods. One common approach involves the use of a continuous-flow double diazotization reaction. This method is advantageous due to its efficiency and the ability to control reaction conditions precisely
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale diazotization reactions, where safety and yield optimization are critical. The use of continuous-flow reactors can help mitigate the risks associated with exothermic reactions and improve overall yield .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethynyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom activates the benzene ring towards electrophilic substitution reactions, particularly at the para position.
Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the ethynyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield brominated derivatives of this compound .
Aplicaciones Científicas De Investigación
1,2-Diethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It can be used in the production of advanced materials and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of 1,2-Diethynyl-3-fluorobenzene involves its interaction with various molecular targets. The ethynyl groups can participate in reactions that modify the electronic properties of the benzene ring, while the fluorine atom can influence the reactivity and stability of the compound. These interactions can affect the compound’s behavior in different chemical and biological environments .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diethynylbenzene: Lacks the fluorine atom, which makes it less reactive in electrophilic substitution reactions.
3-Fluorobenzene: Lacks the ethynyl groups, resulting in different reactivity and applications.
1,2-Diethynyl-4-fluorobenzene: The position of the fluorine atom changes the compound’s reactivity and properties
Uniqueness
1,2-Diethynyl-3-fluorobenzene is unique due to the presence of both ethynyl groups and a fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H5F |
|---|---|
Peso molecular |
144.14 g/mol |
Nombre IUPAC |
1,2-diethynyl-3-fluorobenzene |
InChI |
InChI=1S/C10H5F/c1-3-8-6-5-7-10(11)9(8)4-2/h1-2,5-7H |
Clave InChI |
GUWCHQZUXZVLGG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=CC=C1)F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
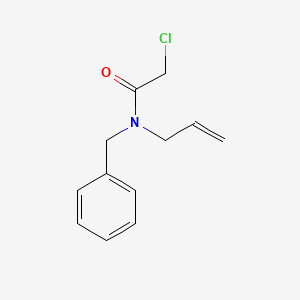


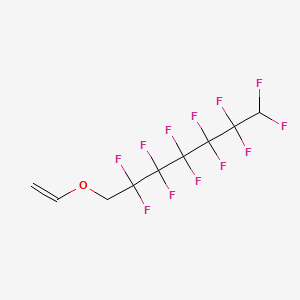
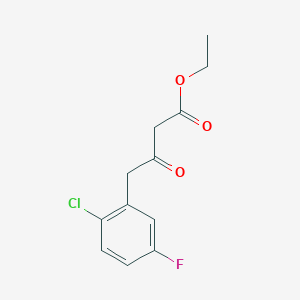


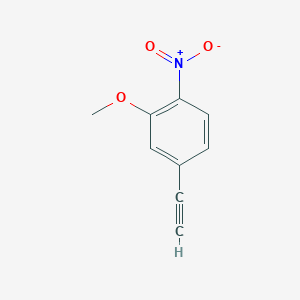
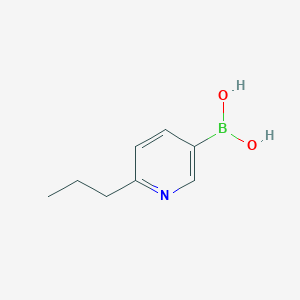
![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
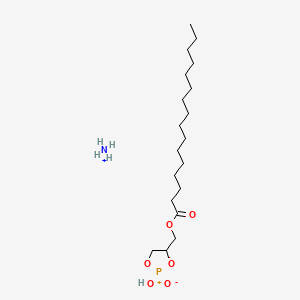
![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
